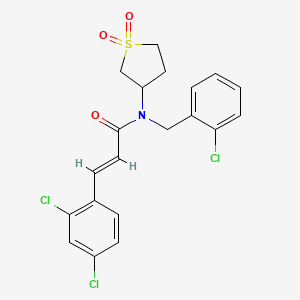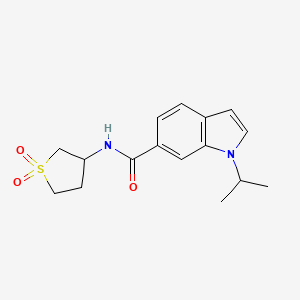
N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl and benzamide groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and appropriate nucleophiles.
Formation of the Benzamide Group: The benzamide group can be formed by the reaction of the quinazolinone intermediate with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives, such as:
2-(4-oxoquinazolin-3(4H)-yl)benzamide: Lacks the fluorobenzyl group, which may result in different biological activities.
N-(2-chlorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: Contains a chlorobenzyl group instead of a fluorobenzyl group, which may affect its chemical properties and biological activities.
N-(2-methylbenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: Contains a methylbenzyl group, which may lead to different reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
Molecular Formula |
C22H16FN3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16FN3O2/c23-18-10-4-1-7-15(18)13-24-21(27)17-9-3-6-12-20(17)26-14-25-19-11-5-2-8-16(19)22(26)28/h1-12,14H,13H2,(H,24,27) |
InChI Key |
QHDMYSQEVDNDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953537.png)
![1-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953543.png)
![2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14953546.png)
![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953554.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953564.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide](/img/structure/B14953566.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B14953570.png)

![N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14953586.png)
![N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953587.png)
![7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14953591.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14953595.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B14953609.png)
